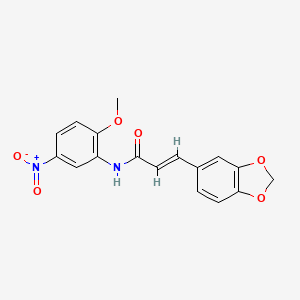
2-cyano-N'-cyclooctylideneacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N'-cyclooctylideneacetohydrazide, also known as CHS-828, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of hydrazides and has been shown to exhibit anticancer and immunomodulatory properties.
Mécanisme D'action
The mechanism of action of 2-cyano-N'-cyclooctylideneacetohydrazide is not fully understood. However, it has been proposed that 2-cyano-N'-cyclooctylideneacetohydrazide acts by inhibiting the activity of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is involved in the detoxification of reactive oxygen species, and its inhibition leads to the accumulation of reactive oxygen species, which in turn induces apoptosis in cancer cells.
Biochemical and Physiological Effects
2-cyano-N'-cyclooctylideneacetohydrazide has been shown to exhibit biochemical and physiological effects in both in vitro and in vivo studies. It has been found to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce tumor size in animal models. In addition, 2-cyano-N'-cyclooctylideneacetohydrazide has been found to enhance the activity of natural killer cells and T cells, leading to an improved immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-cyano-N'-cyclooctylideneacetohydrazide is its specificity for NQO1, which makes it a potential therapeutic agent for cancer treatment. However, its mechanism of action is not fully understood, and its efficacy may vary depending on the type of cancer. In addition, the purity of 2-cyano-N'-cyclooctylideneacetohydrazide is crucial for its effectiveness in scientific research, and its synthesis can be challenging.
Orientations Futures
There are several future directions for the study of 2-cyano-N'-cyclooctylideneacetohydrazide. One direction is to further investigate its mechanism of action and its potential therapeutic applications in different types of cancer. Another direction is to explore its immunomodulatory properties and its potential use in immunotherapy. Furthermore, the development of new synthesis methods and the optimization of purification techniques can improve the purity and yield of 2-cyano-N'-cyclooctylideneacetohydrazide, making it more accessible for scientific research.
Méthodes De Synthèse
The synthesis of 2-cyano-N'-cyclooctylideneacetohydrazide involves the reaction between cyclooctanone and hydrazine hydrate, followed by the reaction with cyanoacetic acid. The final product is obtained after purification using column chromatography. The purity of 2-cyano-N'-cyclooctylideneacetohydrazide is crucial for its effectiveness in scientific research.
Applications De Recherche Scientifique
2-cyano-N'-cyclooctylideneacetohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of tumor cells and reduce tumor size in animal models. In addition, 2-cyano-N'-cyclooctylideneacetohydrazide has been found to have immunomodulatory properties by enhancing the activity of natural killer cells and T cells.
Propriétés
IUPAC Name |
2-cyano-N-(cyclooctylideneamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c12-9-8-11(15)14-13-10-6-4-2-1-3-5-7-10/h1-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQQVLCSYNRDQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=NNC(=O)CC#N)CCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B5795039.png)
![N-(3-chlorophenyl)-2-[(4-methoxyphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B5795043.png)

![N-[4-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B5795053.png)

![N,N-diethyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5795077.png)

![N'-[1-(2-furyl)ethylidene]-2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetohydrazide](/img/structure/B5795096.png)


![N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5795123.png)
![1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B5795125.png)

![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5795134.png)